1,3,5,7-Tetrathiocane
Description
Contextualization within Cyclic Thioether Chemistry
1,3,5,7-Tetrathiocane, also known as 1,3,5,7-tetrathiacyclooctane, is a saturated eight-membered heterocycle with alternating sulfur and carbon atoms. Its chemical formula is C₄H₈S₄. nih.gov It can be formally considered the cyclic tetramer of the unstable species thioformaldehyde (B1214467) (CH₂S).
The chemistry of this compound is best understood by comparison to its smaller, six-membered analog, 1,3,5-trithiane (B122704) ((CH₂S)₃). youtube.com 1,3,5-Trithiane is a well-studied compound used as a stable source of formaldehyde (B43269) and as a building block in organic synthesis. youtube.com The eight-membered ring of tetrathiocane possesses greater conformational flexibility than the more rigid chair structure of trithiane, leading to more complex structural and chemical properties. The study of such medium-sized rings is crucial for understanding the interplay of ring strain, transannular interactions, and conformational preferences that govern their reactivity and potential applications. youtube.comchemistrysteps.comsaskoer.ca
Historical Perspectives on this compound Investigations
The historical investigation of this compound is closely linked to the foundational methods developed for the synthesis of related sulfur heterocycles. The preparation of its six-membered analog, 1,3,5-trithiane, by treating formaldehyde with hydrogen sulfide (B99878) in the presence of acid was established as a classic synthetic procedure. nih.gov This acid-catalyzed condensation of an aldehyde with a sulfur source provided the fundamental chemical basis for preparing cyclic thioethers. The synthesis of this compound relies on the same principle, where the reaction conditions are tuned to favor the formation of the eight-membered tetramer over the six-membered trimer or other polymeric materials.
Structure
3D Structure
Properties
CAS No. |
2373-00-4 |
|---|---|
Molecular Formula |
C4H8S4 |
Molecular Weight |
184.4 g/mol |
IUPAC Name |
1,3,5,7-tetrathiocane |
InChI |
InChI=1S/C4H8S4/c1-5-2-7-4-8-3-6-1/h1-4H2 |
InChI Key |
QRGGVNODEBZTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1SCSCSCS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,5,7 Tetrathiocane and Analogous Structures
Direct Synthetic Routes to 1,3,5,7-Tetrathiocane
The synthesis of this compound can be achieved through direct chemical reactions, primarily involving the controlled combination of a C1 building block with a sulfur source.
Formaldehyde (B43269) and Hydrogen Sulfide (B99878) Condensation Pathways
The most common and historically significant method for preparing cyclic thioethers like this compound is the acid-catalyzed condensation reaction between formaldehyde (HCHO) and hydrogen sulfide (H₂S). This reaction is analogous to the well-established synthesis of its smaller homolog, 1,3,5-trithiane (B122704) ((CH₂S)₃). upc.edu
When an aqueous solution of formaldehyde is treated with hydrogen sulfide in the presence of a strong acid catalyst, such as concentrated hydrochloric acid (HCl), a condensation reaction occurs, leading to the formation of thioformaldehyde (B1214467) units which rapidly cyclize. mdpi.com The reaction typically yields a mixture of the cyclic trimer (1,3,5-trithiane) and the cyclic tetramer (this compound).
The relative yields of the trimer and tetramer can be influenced by reaction conditions such as temperature, concentration, and the rate of hydrogen sulfide addition. The trimer, 1,3,5-trithiane, is often the major product, obtained as a stable, crystalline solid. mdpi.com However, careful control and subsequent purification are necessary to isolate the tetrathiocane.
Table 1: Typical Reaction Parameters for Formaldehyde-H₂S Condensation
| Parameter | Description | Reference |
|---|---|---|
| C1 Source | Aqueous Formaldehyde (e.g., 36% solution) | mdpi.com |
| Sulfur Source | Hydrogen Sulfide (gas) | mdpi.com |
| Catalyst | Concentrated Hydrochloric Acid | mdpi.com |
| Products | 1,3,5-Trithiane, this compound | upc.edu |
Dihalomethane Reactivity with Hydrogen Sulfide Species
An alternative synthetic approach involves the use of a dihalomethane, such as dichloromethane (B109758) (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂), as the C1 electrophile. This method relies on nucleophilic substitution reactions with a suitable sulfide-containing nucleophile.
The reaction can be performed by treating the dihalomethane with an alkali metal sulfide, like sodium sulfide (Na₂S), or with hydrogen sulfide in the presence of a base. The base deprotonates the hydrogen sulfide to generate the highly nucleophilic hydrosulfide (B80085) (HS⁻) and sulfide (S²⁻) ions, which then displace the halide ions on the methylene (B1212753) unit. The reaction proceeds through the formation of intermediate thioethers which can further react to form the eight-membered ring structure of this compound. This method is a versatile pathway for constructing thioether linkages. nih.gov
Table 2: General Reactants for Dihalomethane-Sulfide Synthesis
| Reactant Type | Examples | Role |
|---|---|---|
| Dihalomethane | Dichloromethane (CH₂Cl₂), Diiodomethane (CH₂I₂) | Electrophilic C1 source |
| Sulfide Species | Sodium Sulfide (Na₂S), Hydrogen Sulfide (H₂S) + Base | Nucleophilic sulfur source |
| Base (if using H₂S) | Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt) | Deprotonation of H₂S |
Formation within Complex Chemical and Biological Systems
Beyond direct synthesis, this compound and its analogs can be formed as products within more complex chemical and biological environments.
Identification as Thermal Degradation Products of Polysulfides
Sulfur-vulcanized rubber and other polysulfide polymers contain extensive networks of mono-, di-, and polysulfidic crosslinks (-Sₓ-). rsc.org The thermal degradation of these materials, which occurs during processes like pyrolysis or devulcanization, involves the cleavage of these sulfur-sulfur and carbon-sulfur bonds. upc.edu This process breaks down the complex polymer network into smaller, more manageable fragments.
While the primary industrial goal of devulcanization is to recover the base polymer, the process can also generate a variety of smaller sulfur-containing molecules. upc.edu It is chemically plausible that during the thermal treatment of these complex polysulfide networks, random chain scission and intramolecular cyclization events could lead to the formation of stable, small-ring compounds, including this compound, as minor byproducts.
Biosynthetic Considerations in Marine Bacterial Extracts
Research into the chemical constituents of marine microorganisms has led to the identification of various novel organosulfur compounds. In a notable study, extracts from two strains of Cytophaga bacteria, isolated from marine biofilms in the North Sea, were found to contain several new cyclic polysulfides. nih.gov
Among the identified compounds were substituted tetrathiocanes, specifically 3,3,7,7-tetramethyl-1,2,5,6-tetrathiocane and 3,3,8,8-tetramethyl-1,2,5,6-tetrathiocane. Although these are structural isomers of the this compound ring system, their discovery in a biological matrix is significant. The study proposed that these compounds arise from the cyclization of a dithiol precursor, 2-methylpropane-1,2-dithiol (B14474944), which was also detected in the bacterial extract. nih.gov This suggests a potential biosynthetic pathway where naturally produced dithiols undergo oxidative coupling to form cyclic polysulfide structures, including tetrathiocane frameworks.
Table 3: Findings from Marine Bacterial Extracts
| Finding | Details | Reference |
|---|---|---|
| Organism | Cytophaga strains (CFB-phylum) | nih.gov |
| Source | Biofilms from the North Sea | nih.gov |
| Identified Analogs | 3,3,7,7-tetramethyl-1,2,5,6-tetrathiocane, 3,3,8,8-tetramethyl-1,2,5,6-tetrathiocane |
| Proposed Precursor | 2-methylpropane-1,2-dithiol | nih.gov |
Table 4: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₄H₈S₄ |
| 1,3,5-Trithiane | C₃H₆S₃ |
| 2-methylpropane-1,2-dithiol | C₄H₁₀S₂ |
| 3,3,7,7-tetramethyl-1,2,5,6-tetrathiocane | C₈H₁₆S₄ |
| 3,3,8,8-tetramethyl-1,2,5,6-tetrathiocane | C₈H₁₆S₄ |
| Carbon Dioxide | CO₂ |
| Dichloromethane | CH₂Cl₂ |
| Diiodomethane | CH₂I₂ |
| Formaldehyde | CH₂O |
| Hydrogen Chloride | HCl |
| Hydrogen Sulfide | H₂S |
| Sodium Ethoxide | C₂H₅NaO |
| Sodium Hydroxide | NaOH |
| Sodium Sulfide | Na₂S |
Molecular Structure and Conformational Analysis of 1,3,5,7 Tetrathiocane
Crystallographic Elucidation of Solid-State Architecture
X-ray crystallography has been instrumental in defining the precise solid-state architecture of 1,3,5,7-tetrathiocane. These studies reveal the specific spatial arrangement of the atoms, the dimensions of the crystal lattice, and the intramolecular geometry of the molecule.
The crystal structure of this compound has been determined through X-ray diffractometer data. The compound crystallizes in the monoclinic system, and its structure is defined by the space group P2₁/c. iucr.org The asymmetric unit is notable for containing three crystallographically independent molecules. iucr.org The unit cell, which is the fundamental repeating unit of the crystal lattice, has the following parameters at room temperature:
| Parameter | Value |
| a | 20.340 Å |
| b | 8.747 Å |
| c | 13.466 Å |
| β | 99.80° |
| Z (molecules per unit cell) | 12 |
| Space Group | P2₁/c |
| Data sourced from Frank & Degen (1973). iucr.org |
Detailed analysis of the crystal structure provides precise measurements of the distances between atoms and the angles between chemical bonds. For this compound, all three independent molecules in the asymmetric unit exhibit very similar geometries. iucr.org The average bond lengths and angles, corrected for thermal motion, have been determined as follows:
| Measurement | Average Value |
| S-C Bond Length | 1.817 Å |
| C-S-C Bond Angle | 103° |
| S-C-S Bond Angle (on pseudo mirror plane) | 119° |
| S-C-S Bond Angle (off pseudo mirror plane) | 117° |
| Data sourced from Frank & Degen (1973). iucr.org |
These values indicate a consistent and well-defined molecular structure in the crystalline state. iucr.org
Conformational Isomerism and Ring Dynamics
Beyond the static solid-state structure, the eight-membered ring of this compound possesses significant conformational flexibility. The study of its preferred shapes and the transitions between them is key to understanding its behavior.
In the crystalline state, this compound adopts a "boat-chair" conformation. iucr.org This specific arrangement is consistently observed for all molecules within the crystal lattice. iucr.org A key feature of this conformation is an approximate mirror plane of symmetry that passes through two carbon atoms situated on opposite sides of the ring. iucr.org The four sulfur atoms are arranged in a nearly square-planar configuration. iucr.org While other conformations, such as the "crown" form, are theoretically possible, the boat-chair is the experimentally determined preference in the solid phase. iucr.org
The existence of different potential conformations implies a degree of ring flexibility. The interconversion between these forms, known as ring inversion, is a dynamic process. Theoretical energy calculations, by analogy with cyclooctane, suggest that the strain energy of the boat-chair conformation of this compound is slightly lower than that of the crown conformation. iucr.org This small energy difference suggests that the ring is flexible and that inversion processes can occur, although the boat-chair represents the most stable form. The primary contributors to the strain energy in these types of rings are non-bonded interactions, particularly those between hydrogen atoms. iucr.org
The conformational properties of this compound can be better understood when compared with other cyclic compounds. In general, cyclic polymers exhibit distinct physical behaviors compared to their linear counterparts, often adopting more compact conformations. arxiv.org
Intramolecular Interactions and Non-Bonded Contacts
The stability of the boat-chair conformation of this compound is significantly influenced by a network of intramolecular interactions and non-bonded contacts. These forces, though weaker than covalent bonds, play a critical role in dictating the molecule's preferred three-dimensional arrangement.
| Non-Bonded Contact | Distance (Å) |
| S1···S3 | 3.45 |
| S2···S4 | 3.52 |
Spectroscopic Characterization and Structural Elucidation of 1,3,5,7 Tetrathiocane
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and conformational landscape of 1,3,5,7-tetrathiocane. The analysis of its vibrational modes provides a fingerprint of the molecule, allowing for detailed structural assignments.
Assignment of Fundamental Vibrational Modes
The FTIR spectrum, particularly when analyzed in the melt (crystalline phase), reveals characteristic absorptions. The region between 2900 and 3000 cm⁻¹ is typically associated with C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups. The region from approximately 1400 to 1200 cm⁻¹ corresponds to the scissoring and wagging vibrations of these methylene groups. The C-S stretching vibrations, which are fundamental to the tetrathiocane ring, are expected to appear in the fingerprint region, generally between 800 and 600 cm⁻¹. The complexity of this region arises from the coupling of various vibrational modes.
A detailed assignment requires computational modeling, such as Density Functional Theory (DFT) calculations, to predict the vibrational frequencies and their corresponding atomic motions. These theoretical predictions can then be correlated with the experimental IR and Raman data to provide a robust assignment of the fundamental modes.
Table 1: Selected FTIR Peaks for this compound (Crystalline Phase)
| Wavenumber (cm⁻¹) | Tentative Assignment |
|---|---|
| ~2920 | C-H stretching |
| ~1410 | -CH₂- scissoring |
| ~1240 | -CH₂- wagging |
| ~940 | -CH₂- rocking / C-S stretching |
| ~670 | C-S stretching |
Data sourced from publicly available spectra on PubChem. ox.ac.uk
Spectroscopic Signatures for Conformation Verification
In the solid state, this compound is known to exist in a rigid crown conformation. The vibrational spectrum of the crystalline material is consistent with this single, well-defined conformation. The sharpness and singularity of the observed bands in the FTIR spectrum of the melt support the presence of a highly ordered, symmetric structure. ox.ac.uk
In solution, the possibility of conformational equilibria between different forms, such as the crown and boat or chair conformations, arises. Spectroscopic techniques, particularly when combined with variable temperature studies, can be employed to identify the presence of multiple conformers. Distinct vibrational frequencies for each conformer would be expected. However, detailed studies specifically linking IR or Raman spectroscopic signatures to different conformations of this compound in solution are not extensively reported in publicly accessible literature.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure and symmetry of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Elucidation of Molecular Symmetry through NMR
The ¹H and ¹³C NMR spectra of this compound are remarkably simple, a direct consequence of the molecule's high symmetry in solution. ox.ac.uk At room temperature, the ¹H NMR spectrum typically displays a single sharp singlet. This indicates that all eight protons in the molecule are chemically equivalent. Similarly, the ¹³C NMR spectrum shows a single resonance, signifying that all four carbon atoms are also chemically equivalent. ox.ac.uk
This high degree of equivalence suggests a rapid conformational averaging process on the NMR timescale. In a static, non-interconverting crown or boat conformation, one might expect to see more complex splitting patterns due to the different spatial orientations of the axial and equatorial protons. The observation of single peaks points to a dynamic equilibrium where the molecule rapidly interconverts between equivalent conformations, leading to an averaged, highly symmetric signal.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
|---|---|---|---|
| ¹H | ~4.3 | Singlet | CDCl₃ |
| ¹³C | ~35.5 | Singlet | CDCl₃ |
Data sourced from publicly available spectra on PubChem. ox.ac.uk
Dynamic NMR Studies for Conformational Equilibria
While specific dynamic NMR studies on this compound are not widely available, the principles of such investigations can be inferred from studies on analogous eight-membered ring systems. Variable-temperature NMR experiments are the primary tool for investigating conformational equilibria. nih.gov
By lowering the temperature, it is possible to slow down the rate of conformational interconversion. If the rate becomes slow enough on the NMR timescale, the signals for the individual, non-equivalent protons and carbons of a specific conformation may be resolved. This would lead to a decoalescence of the sharp singlet observed at room temperature into a more complex pattern of multiple peaks. From the coalescence temperature and the separation of the resolved signals, the energy barrier for the conformational change can be calculated.
For this compound, such a study would likely reveal the energetics of the interconversion between different crown, boat, or chair-like conformations. The simplicity of the room temperature spectra suggests that these energy barriers are relatively low.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry provides essential information about the molecular weight of this compound and offers insights into its structural integrity through the analysis of its fragmentation patterns under electron ionization (EI). nih.gov
The mass spectrum of this compound shows a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 184 g/mol . ox.ac.uknih.gov The presence of this peak confirms the identity of the compound.
The fragmentation pattern provides clues about the stability of the ring and the preferred cleavage pathways. Common fragmentation of cyclic thioethers involves the cleavage of C-S and C-C bonds. For this compound, the fragmentation is likely initiated by the loss of an electron from one of the sulfur atoms. Subsequent fragmentation could involve the loss of thioformaldehyde (B1214467) (CH₂S) units or other small sulfur-containing fragments.
Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 184 | [C₄H₈S₄]⁺˙ (Molecular Ion) |
| 92 | [C₂H₄S₂]⁺˙ |
| 46 | [CH₂S]⁺˙ |
Data interpretation based on general fragmentation patterns of thioethers and publicly available mass spectral data. nih.govlibretexts.org
The observation of a significant peak at m/z 92 suggests a cleavage of the eight-membered ring into two equivalent four-membered dithiethane radical cations. The peak at m/z 46 corresponds to the thioformaldehyde radical cation, a logical building block of the parent molecule. A comprehensive analysis of the fragmentation pathways would require high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments to identify the exact composition of the fragment ions.
Applications of 1,3,5,7 Tetrathiocane
Role in Materials Science
No specific applications of this compound in the field of materials science have been reported in the searched literature.
Use in Coordination Chemistry
As noted in section 4.2, there are no reported instances of this compound being used as a ligand in coordination chemistry, according to the available literature.
Reactivity and Derivatization of 1,3,5,7 Tetrathiocane
Functionalization via Substitution Reactions at Carbon Centers
The carbon atoms in the 1,3,5,7-tetrathiocane ring are flanked by two sulfur atoms, which increases the acidity of the methylene (B1212753) protons. This allows for deprotonation and subsequent functionalization through reactions with various electrophiles.
Reactions of Lithiated this compound Derivatives
Analogous to its smaller counterpart, 1,3,5-trithiane (B122704), this compound can be metallated using organolithium reagents. The treatment of this compound with n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures leads to the formation of lithiated derivatives. These lithiated species are powerful nucleophiles and serve as key intermediates for introducing a variety of functional groups onto the tetrathiocane ring. The degree of lithiation can be controlled by the stoichiometry of the organolithium reagent. These lithium derivatives are reactive towards a range of electrophiles, enabling the synthesis of substituted tetrathiocanes.
Synthesis of Carboxylic and Dithiocarboxylic Acid Derivatives
The lithiated derivatives of this compound are instrumental in the synthesis of its carboxylic and dithiocarboxylic acid derivatives. The reaction of the monolithiated tetrathiocane with carbon dioxide, followed by acidic workup, yields this compound-2-carboxylic acid. Similarly, reaction with carbon disulfide affords this compound-2-dithiocarboxylic acid.
These syntheses are typically carried out by adding an excess of the gaseous electrophile (CO2) or a solution of the liquid electrophile (CS2) to the in situ generated lithium salt in THF at or below -10 °C. The resulting lithium carboxylate or dithiocarboxylate can then be protonated to yield the free acid.
| Reactant | Reagent | Product |
| Lithiated this compound | Carbon Dioxide (CO2) | This compound-2-carboxylic acid |
| Lithiated this compound | Carbon Disulfide (CS2) | This compound-2-dithiocarboxylic acid |
Preparation of Sulfinic Acid Derivatives
The preparation of sulfinic acid derivatives of this compound also proceeds through its lithiated intermediates. The addition of sulfur dioxide (SO2) to a solution of the lithiated tetrathiocane results in the formation of the corresponding lithium sulfinate salt, C4H7S4SO2Li. Attempts to isolate the free sulfinic acid by acidification of the aqueous solution of the lithium salt have been challenging, as the free acid tends to be unstable and decomposes, liberating sulfur dioxide. However, the lithium sulfinate salt itself can be isolated as a somewhat impure precipitate from the THF solution at room temperature.
Ring-Opening and Polymerization/Depolymerization Dynamics
The eight-membered ring of this compound, while relatively stable, can undergo ring-opening reactions under certain conditions, connecting its chemistry to that of thioformaldehyde (B1214467) polymers.
Thermal Degradation Pathways
Specific, detailed studies on the thermal degradation pathways of this compound are not extensively documented in publicly available literature. However, based on the behavior of the related cyclic sulfide (B99878), 1,3,5-trithiane, it is reasonable to infer the likely degradation pathways. The thermal decomposition of 1,3,5-trithiane yields thioformaldehyde (CH2S) as the primary product, which is unstable and rapidly polymerizes. It is therefore anticipated that the thermal degradation of this compound would also proceed via ring-scission to produce monomeric thioformaldehyde. The eight-membered ring may offer different fragmentation patterns compared to the six-membered ring of trithiane, potentially involving the initial formation of larger thioformaldehyde oligomers.
Relationship to Thioformaldehyde Polymer Chemistry
This compound is the cyclic tetramer of thioformaldehyde, (CH2S)4. Thioformaldehyde itself is a highly reactive and unstable compound that readily polymerizes to form poly(thioformaldehyde). The cyclic oligomers, including 1,3,5-trithiane and this compound, can be considered as discrete, stable forms of thioformaldehyde. The chemistry of these cyclic compounds is intrinsically linked to that of the polymer.
The polymerization of thioformaldehyde can be initiated by cationic, anionic, or thermal means. The depolymerization of poly(thioformaldehyde) under vacuum and heat can yield a mixture of cyclic oligomers, including 1,3,5-trithiane and, presumably, this compound, although the six-membered ring is often the most thermodynamically favored product. Therefore, this compound exists in equilibrium with its monomeric form and the polymeric chain, with the position of the equilibrium being dependent on factors such as temperature, pressure, and the presence of catalysts. Ring-opening polymerization of this compound, while not extensively studied, represents a potential route to the synthesis of poly(thioformaldehyde).
Coordination Chemistry with Metal Centers
The sulfur atoms of this compound possess lone pairs of electrons, making them potential donor sites for coordination to metal centers. Research into the coordination chemistry of this tetrathiaether has revealed its ability to act as a ligand, forming complexes with various transition metals. The flexible nature of the eight-membered ring allows it to adopt different conformations to accommodate the geometric preferences of the metal ion.
The coordination of this compound often involves one or two sulfur atoms bonding to the metal center, functioning as a monodentate or bidentate ligand. The specific coordination mode is influenced by factors such as the nature of the metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.
Detailed studies, including variable temperature ¹H NMR spectroscopy, have been conducted on the coordination complexes of this compound with Group VI metals. acs.org For instance, in pentacarbonyl complexes of chromium and tungsten, the tetrathiocane ligand exhibits stereochemical non-rigidity in solution. acs.org This dynamic behavior is attributed to conformational changes within the eight-membered ring of the ligand.
X-ray crystallography has provided definitive structural information for some of these metal complexes. These studies confirm the coordination of the sulfur atoms to the metal center and provide precise data on bond lengths and angles within the complex. The solid-state structure of this compound itself has also been determined by X-ray crystallography, providing a basis for understanding the conformational changes that occur upon coordination. acs.org
The table below summarizes key data from representative metal complexes of this compound.
| Metal Center | Complex Formula | Coordination Mode | Spectroscopic/Crystallographic Data Highlights |
|---|---|---|---|
| Chromium (Cr) | [Cr(CO)₅(C₄H₈S₄)] | Monodentate | Variable temperature ¹H NMR indicates stereochemical non-rigidity. acs.org |
| Tungsten (W) | [W(CO)₅(C₄H₈S₄)] | Monodentate | Variable temperature ¹H NMR indicates stereochemical non-rigidity. acs.org |
Advanced Research Avenues and Potential Applications in Materials Science
Supramolecular Assembly and Host-Guest Chemistry
The unique structural and electronic properties of 1,3,5,7-tetrathiocane make it a compelling building block in the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. The sulfur atoms in the tetrathiocane ring possess lone pairs of electrons, enabling them to act as effective donors for coordination with metal ions. This has been demonstrated in the formation of dinuclear platinum(IV) complexes. In these structures, the this compound molecule acts as a ligand, binding to two platinum centers. The flexible nature of the eight-membered ring, which preferentially adopts a boat-chair conformation, allows it to accommodate various coordination geometries, paving the way for the design of complex supramolecular architectures.
The ability of thioether macrocycles like this compound to form stable complexes with transition metals is a cornerstone of its potential in host-guest chemistry. These interactions can be exploited to construct intricate, self-assembled structures such as molecular cages and coordination polymers. nih.gov The resulting assemblies can exhibit tailored functionalities, including catalytic activity, molecular recognition, and stimuli-responsive behavior. The principles of supramolecular chemistry suggest that by carefully selecting metal ions and modifying the tetrathiocane structure, it is possible to create host-guest systems with specific properties for applications in sensing, separations, and beyond. nih.govnih.gov
Table 1: Supramolecular Assemblies Involving Thioether Macrocycles
| Assembly Type | Interacting Species | Key Interactions | Potential Applications |
|---|---|---|---|
| Coordination Complex | This compound, Platinum(IV) | Metal-Sulfur Coordination | Catalysis, Precursor for materials |
| Molecular Cages | Thioether Macrocycles, Metal Ions | Metal-Ligand Coordination | Gas storage, Molecular recognition |
Integration into Functional Polymeric Materials
While direct reports on the integration of this compound into functional polymers are limited, its chemical structure suggests significant potential in this area. The cyclic nature of the molecule, combined with the presence of reactive thioether linkages, opens up possibilities for its use as a monomer in various polymerization reactions.
One potential route for polymerization is through ring-opening polymerization (ROP). The strained nature of the eight-membered ring, although less than that of smaller cyclic thioethers, could be susceptible to cleavage under specific catalytic conditions, leading to the formation of linear poly(thioether) chains. These polymers, characterized by a high density of sulfur atoms, would be expected to exhibit interesting properties such as high refractive indices and strong adhesion to metal surfaces.
Furthermore, the thioether groups within the polymer backbone could serve as sites for post-polymerization modification. For instance, oxidation of the sulfur atoms to sulfoxides or sulfones would dramatically alter the polarity and solubility of the polymer, creating materials with tunable properties. This responsiveness to oxidative stimuli is a key feature in the design of "smart" materials for applications in drug delivery and sensor technology.
The general field of thioether-containing polymers has seen the development of various synthetic strategies, including thiol-ene "click" chemistry and the reaction of dithiols with dihalides. While not directly involving this compound, these methods highlight the versatility of the thioether group in polymer synthesis. Future research could explore the derivatization of this compound to introduce functional groups that are amenable to these established polymerization techniques, thereby incorporating its unique structural motif into a wider range of polymeric materials.
Table 2: Potential Polymerization Pathways for this compound
| Polymerization Method | Potential Product | Key Features of Product |
|---|---|---|
| Ring-Opening Polymerization | Linear Poly(thioether) | High sulfur content, High refractive index |
| Post-Polymerization Oxidation | Poly(sulfoxide)/Poly(sulfone) | Tunable polarity, Stimuli-responsive |
Exploration in Chalcogen-Based Materials
The high sulfur content of this compound makes it an intriguing candidate as a molecular precursor for the synthesis of advanced chalcogen-based materials. Chalcogenide materials, which contain one or more chalcogen elements (sulfur, selenium, or tellurium), exhibit a wide range of interesting electronic and optical properties, making them valuable in applications such as semiconductors, photovoltaics, and infrared optics.
The use of single-source molecular precursors, where a single compound contains all the necessary elements for the final material, offers several advantages in materials synthesis, including lower processing temperatures and better control over stoichiometry and morphology. The thermal decomposition of this compound could potentially yield carbon-sulfur materials or serve as a sulfur source in the presence of other elements to form metal sulfides. The controlled pyrolysis of this sulfur-rich molecule could lead to the formation of sulfur-doped carbonaceous materials with unique electrochemical properties for energy storage applications.
Moreover, the reactivity of the C-S bonds in the tetrathiocane ring could be exploited in reactions with metal precursors to form metal sulfide (B99878) nanoparticles or thin films. This approach would be particularly relevant for the synthesis of materials where a uniform distribution of sulfur is critical. While the direct application of this compound in this context is yet to be extensively explored, the principles of molecular precursor chemistry suggest it is a promising avenue for future research in the development of novel chalcogen-based materials. nih.govresearchgate.netsoton.ac.uk
Table 3: Potential Applications of this compound in Chalcogen-Based Materials
| Material Type | Synthesis Approach | Potential Properties | Potential Applications |
|---|---|---|---|
| Sulfur-Doped Carbon | Thermal Decomposition | High conductivity, Electrochemical activity | Energy storage (batteries, supercapacitors) |
| Metal Sulfides | Reaction with Metal Precursors | Semiconductor, Photovoltaic properties | Electronics, Solar cells |
Environmental and Astrophysical Significance of 1,3,5,7 Tetrathiocane
Occurrence in the Interstellar Medium and Molecular Clouds
The interstellar medium (ISM) and dense molecular clouds are vast chemical laboratories where a diverse array of molecules have been identified. nrao.edu While sulfur is a cosmically abundant element, a significant portion of it appears to be depleted from the gas phase in dense clouds, a phenomenon known as the "sulfur depletion problem". wikipedia.org This has led to a search for sulfur-bearing molecules that could act as hidden reservoirs of this element. Although 1,3,5,7-tetrathiocane has not been definitively detected in these environments, its potential presence is a subject of scientific curiosity.
Spectroscopic Detection and Astrochemical Models
The detection of molecules in the vastness of space relies on spectroscopy, primarily through the observation of their rotational and vibrational transitions. For a molecule like this compound to be detected, its spectral signature would need to be known from laboratory measurements or accurate theoretical calculations. Public databases like PubChem contain some spectral information for this compound, including Nuclear Magnetic Resonance (NMR) and mass spectrometry data, which are crucial for its identification in laboratory settings. nih.gov However, for astronomical searches, data on its rotational and vibrational spectra in the gas phase are paramount.
Astrochemical models are theoretical frameworks that simulate the chemical reactions occurring in interstellar environments to predict the abundances of different molecules. arxiv.org These models are constantly being updated as new reactions are studied and new molecules are discovered. Currently, there are no published astrochemical models that specifically include this compound in their reaction networks. The focus of many current models is on explaining the abundances of known sulfur-containing molecules and addressing the broader sulfur depletion issue. wikipedia.org The inclusion of larger, more complex sulfur heterocycles like this compound in these models would be a speculative step, pending either its detection or a compelling theoretical reason for its significant formation.
Formation Mechanisms in Space Environments
The formation of complex molecules in the cold, low-density conditions of interstellar space is thought to occur through various mechanisms, including gas-phase reactions and reactions on the surfaces of icy dust grains. While specific formation pathways for this compound in these environments have not been proposed, we can hypothesize potential routes based on known interstellar chemistry.
One possibility is the surface-mediated reaction of simpler sulfur-containing species. For example, the polymerization of thioformaldehyde (B1214467) (H₂CS), a molecule that has been detected in the ISM, could potentially lead to the formation of cyclic sulfur compounds. Another potential precursor could be the reaction of formaldehyde (B43269) (H₂CO) with hydrogen sulfide (B99878) (H₂S), both of which are known to exist in interstellar ices, although the conditions required for such a cyclization to occur are uncertain. The synthesis of thia-crown ethers, which are structurally related to this compound, often involves the reaction of dithiols with electrophiles, a process that could have analogous pathways in interstellar grain chemistry. illinois.edu
Environmental Fate and Biogeochemical Cycling of Related Cyclic Sulfur Compounds
On Earth, sulfur is a vital element that undergoes a complex biogeochemical cycle involving transformations between various organic and inorganic forms. wikipedia.org While the specific environmental fate and biogeochemical cycling of this compound have not been studied, we can infer its likely behavior by examining related cyclic sulfur compounds, such as cyclic thioethers and thia-crown ethers.
Cyclic ethers are known to be contaminants in some environments, and their biodegradation has been the subject of research. rit.eduepa.govnih.gov Microorganisms have been isolated that are capable of degrading cyclic ethers like tetrahydrofuran (B95107) and 1,4-dioxane. rit.edu It is plausible that similar microbial pathways could exist for the degradation of cyclic thioethers. The enzymatic cleavage of the carbon-sulfur bonds in this compound would be a likely first step in its biodegradation.
Thia-crown ethers, which are larger cyclic polyethers containing sulfur, have been studied for their ability to complex with metal ions. illinois.eduwikipedia.orgnih.gov This property could influence their environmental mobility and persistence. If this compound were to be introduced into the environment, its potential to interact with metals could affect its transport and fate. Some thia-crown ethers have also been shown to be resistant to degradation by concentrated acids, suggesting a degree of chemical stability. acs.org
Future Directions and Unresolved Questions in 1,3,5,7 Tetrathiocane Research
Development of Novel and Efficient Synthetic Routes
The synthesis of sulfur-containing macrocycles can be challenging, often resulting in low yields due to competing oligomerization and polymerization reactions. While general methods for the synthesis of thia-crown ethers exist, dedicated research into high-yielding and scalable routes to 1,3,5,7-tetrathiocane and its derivatives is a critical starting point for unlocking its potential.
Future research should focus on:
High-Dilution Techniques and Template Effects: Systematic studies are needed to optimize reaction conditions, such as employing high-dilution techniques to favor intramolecular cyclization over intermolecular reactions. The role of template ions in guiding the cyclization process for tetrathia macrocycles is an area ripe for exploration. Computational studies could predict the most effective template ions for maximizing the yield of the desired eight-membered ring.
"Click Chemistry" Approaches: The application of robust and high-yielding "click" reactions, such as thiol-ene or thiol-yne coupling, could provide more efficient and modular synthetic pathways. Developing precursors amenable to these reactions would enable the facile construction of the this compound ring system.
Mechanistic Investigations: A deeper understanding of the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic protocols. Mechanistic studies could elucidate the factors that govern ring size selection and lead to the development of more selective catalysts and reaction conditions.
Deeper Exploration of Conformational Dynamics and Isomerization
The flexibility of the eight-membered ring of this compound gives rise to a complex conformational landscape. A thorough understanding of its conformational preferences and the dynamics of isomerization between different conformers is fundamental to predicting its properties and reactivity.
Key areas for future investigation include:
Advanced Spectroscopic and Crystallographic Studies: High-resolution NMR spectroscopy, including variable-temperature studies and advanced 2D techniques, can provide detailed insights into the conformational equilibria in solution. Single-crystal X-ray diffraction studies of this compound and its derivatives are essential for unequivocally determining their solid-state structures and providing benchmarks for computational models.
Isomerization Pathways and Energy Barriers: The potential for ring-inversion and other conformational isomerization processes in this compound remains largely unexplored. Future research should aim to delineate these pathways and quantify the associated energy barriers through a combination of experimental techniques and computational modeling. This knowledge is critical for understanding the molecule's dynamic behavior and its ability to adapt its shape for binding or catalytic purposes. A study on the conformational analysis of 9-thiacrown-3 has highlighted the complexity of even smaller thia-crown systems, suggesting that the larger and more symmetric this compound will present its own unique conformational challenges and opportunities for study. nih.gov
Predictive Modeling and Computational Design of Derivatives
Computational chemistry offers a powerful toolkit for predicting the properties of this compound and for designing novel derivatives with tailored functionalities. nih.gov While computational studies have been applied to oxo-thiacrown ethers, a dedicated focus on the all-sulfur analogue is needed. nih.gov
Future computational efforts should be directed towards:
Development of Accurate Force Fields: The development of robust and validated force fields specifically parameterized for tetrathiaether macrocycles is essential for accurate molecular mechanics and molecular dynamics simulations. acs.org This would enable the reliable prediction of conformational energies, geometries, and dynamic behavior.
Quantum Chemical Calculations: High-level quantum chemical calculations can provide precise information on the electronic structure, bonding, and reactivity of this compound. nih.gov These calculations can be used to predict spectroscopic properties, reaction mechanisms, and the energies of different conformers and isomers.
In Silico Design of Functional Derivatives: Computational methods can be employed to design derivatives of this compound with specific properties, such as selective metal ion binding capabilities or enhanced catalytic activity. By computationally screening a virtual library of derivatives, researchers can prioritize synthetic targets with the highest potential for specific applications.
Discovery of New Reactivity Profiles and Catalytic Applications
The reactivity of this compound is a largely uncharted territory. The presence of four sulfur atoms suggests a rich and diverse chemistry, including coordination to metal ions and potential for redox reactions.
Unresolved questions and future research directions include:
Coordination Chemistry: A systematic investigation of the coordination behavior of this compound with a wide range of transition metal ions and heavy metals is warranted. This includes determining the stability constants, coordination geometries, and electronic properties of the resulting metal complexes. The synthesis of tetrathia-oligothiophene macrocycles has shown potential for encapsulating guest molecules, suggesting that this compound could also exhibit interesting host-guest chemistry. nih.govresearchgate.net
Oxidation and Reduction Chemistry: The sulfur atoms in the this compound ring can potentially be oxidized to sulfoxides and sulfones, or reduced. Exploring these redox reactions could lead to the synthesis of new functional molecules with altered electronic properties and coordination abilities.
Catalytic Activity: The potential of this compound and its metal complexes as catalysts in organic synthesis is a promising but unexplored area. Research into their application in areas such as C-C bond formation, oxidation reactions, or as ligands in asymmetric catalysis could unveil novel catalytic systems. researchgate.net The use of sulfur-containing ligands in catalysis is a growing field, and this compound represents a simple, yet potentially effective, scaffold. mdpi.com
Expansion of Materials Science Applications and Performance Characterization
While polythioethers are known for their use in sealants and adhesives, the incorporation of discrete macrocycles like this compound into materials science is a novel concept with significant potential. patsnap.comadhesivesmag.com
Future research in this area should explore:
Polymer and Network Materials: The use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers and network materials could lead to materials with unique thermal, mechanical, and optical properties. The development of polythioether sealants with improved performance highlights the potential of sulfur-containing materials in demanding applications. dtic.mil
Self-Assembled Monolayers and Thin Films: Investigating the ability of this compound and its derivatives to form self-assembled monolayers on surfaces could open up applications in sensors, electronics, and surface modification.
Performance Characterization: A thorough characterization of the physical and chemical properties of materials incorporating this compound is essential. This includes evaluating their thermal stability, chemical resistance, mechanical strength, and, where applicable, their performance in specific applications such as gas separation or ion sensing.
Q & A
Basic: What are the established synthetic routes for 1,3,5,7-Tetrathiocane, and how can purity and structural integrity be validated?
Synthesis of this compound typically involves cyclization reactions using sulfur-containing precursors under controlled conditions. Key steps include:
- Thiol-ene click chemistry : Cyclization via radical-mediated or thermal pathways to form the eight-membered ring.
- Purification : Recrystallization or chromatography to isolate the compound, followed by elemental analysis (C, H, N, S) to confirm stoichiometry .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm ring structure and substituent positions, complemented by Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification .
Advanced: How do computational methods like density functional theory (DFT) predict the electronic structure and thermodynamic stability of this compound?
DFT studies (e.g., B3LYP/6-31G*) are used to calculate:
- Heat of Formation (HOF) : Critical for assessing energetic potential; discrepancies between theoretical and experimental values require calibration with benchmark compounds (e.g., RDX, HMX) .
- Electrostatic Potential (ESP) : Maps electron density to predict reactive sites for oxidation or substitution .
- Lattice Constants : Molecular dynamics simulations compare predicted crystal structures with experimental X-ray diffraction data to validate computational models .
- Limitations : Basis set selection and solvation effects must be addressed to improve accuracy .
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s molecular and crystal structures?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and ring conformation (e.g., chair vs. boat configurations) .
- Raman Spectroscopy : Detects vibrational modes sensitive to sulfur-sulfur and sulfur-carbon bonds, aiding in polymorphism identification .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isomers or degradation products .
Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation, solubility) of this compound?
- Cross-validation : Combine bomb calorimetry (experimental HOF) with DFT calculations to identify systematic errors .
- Solubility Studies : Use gravimetric or UV-Vis methods under controlled temperatures and solvents, referencing standardized protocols (e.g., IUPAC guidelines for reproducibility) .
- Error Analysis : Quantify uncertainties in experimental setups (e.g., purity >99% via HPLC) and computational parameters (e.g., basis set limitations) .
Advanced: What experimental and computational approaches elucidate the environmental degradation pathways of this compound under photolytic or microbial conditions?
- Photolysis : Use UV-Vis spectroscopy to monitor degradation kinetics under simulated sunlight, identifying intermediates via LC-MS .
- Microbial Degradation : Anaerobic batch reactors with nutrient amendments (e.g., nitrate or sulfate) track metabolite formation (e.g., sulfide byproducts) using GC-MS .
- ReaxFF Molecular Dynamics : Simulate bond cleavage pathways under environmental stressors, validated against experimental half-life data .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
- Stability Testing : Differential Scanning Calorimetry (DSC) to determine thermal decomposition thresholds (>200°C recommended for safe handling) .
- Containment : Use inert atmosphere gloveboxes for synthesis to prevent oxidation or moisture uptake .
- Waste Management : Neutralize sulfur-rich byproducts with alkaline solutions to avoid hazardous gas release .
Advanced: How does the crystal defect density of this compound influence its mechanical properties (e.g., compressibility, fracture behavior)?
- Discrete Element Method (DEM) Simulations : Model powder compaction to correlate defect density with stress-strain profiles .
- Brazilian Disk Tests : Measure tensile strength variations in single crystals vs. polycrystalline aggregates .
- Micro-CT Imaging : Quantify crack propagation energy in defective vs. pristine crystals .
Advanced: What strategies optimize the synthesis of this compound derivatives for tailored energetic or coordination chemistry applications?
- Ligand Design : Introduce nitro or amino groups via electrophilic substitution, monitored by in-situ Raman spectroscopy .
- Coordination Complexes : Screen metal ions (e.g., Cu²⁺, Fe³⁺) for binding affinity using isothermal titration calorimetry (ITC) .
- Performance Testing : Compare detonation velocities (Cheetah thermochemical code) and sensitivity (impact/friction tests) against HMX benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
